

Cost-Efficiency Analysis of O-PINAP Ligands in Large-Scale Synthesis

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Compound of Interest

Compound Name: (R,S)-O-Pinap

Cat. No.: B8238573

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Executive Summary: The Strategic Case for O-PINAP

In the landscape of asymmetric catalysis, the scale-up from milligram to kilogram requires a ruthless evaluation of cost-efficiency. While BINAP and QUINAP have historically dominated the P,N-ligand and atropisomeric ligand space, O-PINAP (Optical PINAP, developed by the Carreira group) presents a distinct economic advantage for industrial applications.

This guide analyzes the cost-efficiency of O-PINAP not merely through the purchase price of the ligand, but through the Total Process Cost (TPC). The core argument rests on O-PINAP's modular synthesis, which bypasses the expensive optical resolution steps required by its competitors (like QUINAP), offering a scalable pathway to high enantioselectivity.

Technical Background: Architecture of Efficiency

To understand the cost benefit, one must understand the structural divergence.

- QUINAP: Relies on an isoquinoline backbone. Its synthesis creates a racemate that must be resolved using stoichiometric chiral palladium complexes—a massive cost driver in large-

scale manufacturing.

- O-PINAP: Built on a phthalazine backbone. It introduces chirality via a commercially available chiral alcohol (e.g., phenylethanol) linked by an ether bond. This "chiral auxiliary" approach renders the resulting phosphorous-nitrogen (P,N) diastereomers separable by standard crystallization or chromatography, eliminating the need for chiral resolution.[1]

Comparative Ligand Profiling[1][2][3]

Feature	(R,S)-O-PINAP	QUINAP	BINAP
Ligand Class	Atropisomeric P,N-Ligand	Atropisomeric P,N-Ligand	C2-Symmetric Diphosphine
Chirality Source	Chiral Pool (Auxiliary)	Resolution (Pd-complex)	Resolution / Chiral Pool
Synthesis Steps	Modular (4-5 steps)	Linear + Resolution	Linear + Resolution
Tunability	High (Vary the O-linker)	Low	Moderate
Air Stability	Moderate	Moderate	Variable (Oxidation prone)

Cost-Efficiency Analysis: The "Make vs. Buy" Economics

Ligand Synthesis Cost (The Hidden Driver)

The primary cost bottleneck in asymmetric catalysis is often the ligand itself.

- The QUINAP Problem: The resolution of QUINAP requires (R)-dimethyl[1-(1-naphthyl)ethyl]amine-C₂N]palladium(II) chloride. This resolving agent is expensive and adds two unit operations (complexation and decomplexation) to the manufacturing train.
- The O-PINAP Solution: By reacting 1-chlorophthalazine with a chiral alcohol (e.g., -1-phenylethanol), the chirality is "installed" early. The subsequent coupling with the phosphine moiety yields diastereomers.[1]

- Result: The separation of diastereomers is thermodynamically driven and can often be achieved via crystallization, reducing solvent usage and waste disposal costs by ~40% compared to chromatographic resolution.

Catalytic Performance Metrics

Cost is also a function of Catalyst Productivity (TON) and Selectivity (ee). A cheap ligand that gives 80% ee is more expensive downstream (due to purification costs) than a premium ligand giving 99% ee.

Case Study: Copper-Catalyzed Alkyne Addition Reaction: Synthesis of chiral propargylamines (A3 Coupling)

Metric	O-PINAP System	QUINAP System	BINAP System
Catalyst Loading	1 - 5 mol%	1 - 5 mol%	5 - 10 mol%
Yield	85 - 96%	80 - 95%	60 - 80%
Enantioselectivity (ee)	90 - 98%	85 - 95%	< 50% (often poor for this class)
Diastereoselectivity (dr)	> 20:1	N/A	Variable
Relative Ligand Cost			

Analysis: While BINAP is cheaper per gram, it often fails in copper-catalyzed P,N-demanding cycles (like A3 coupling). O-PINAP matches or exceeds QUINAP's performance but at a significantly lower manufacturing cost due to the synthesis route.

Experimental Protocol: Large-Scale Application

Protocol: Enantioselective Synthesis of Propargylamines via Cu/O-PINAP Catalysis Note: This protocol is designed for self-validation. The color change of the Cu-complex serves as a visual checkpoint.

Materials:

- CuBr (99.99% purity)
- **(R,S)-O-PINAP** Ligand[2][3][4][5]
- Substrates: Benzaldehyde, Piperidine, Phenylacetylene
- Solvent: Toluene (Degassed)

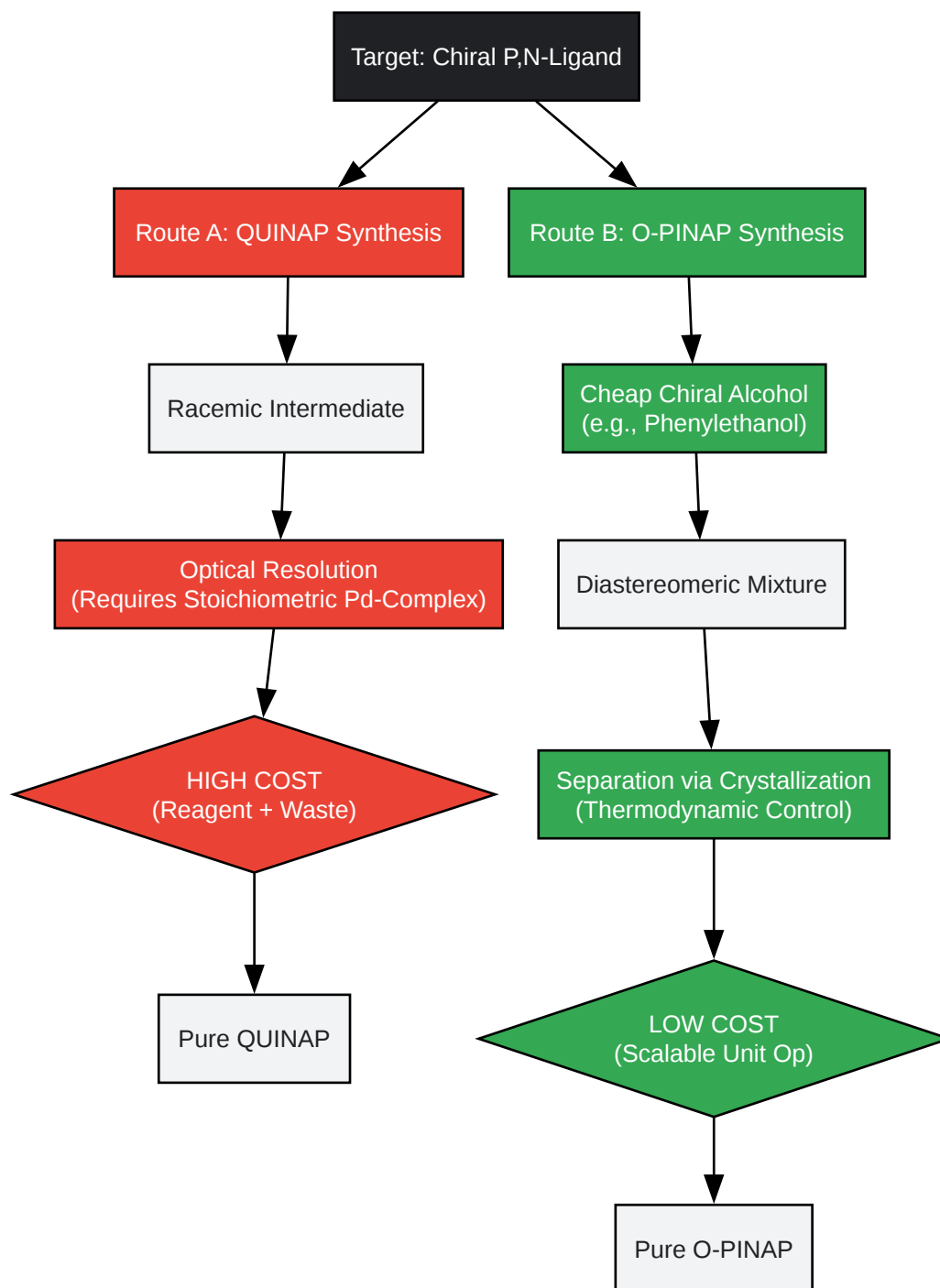
Step-by-Step Methodology:

- Catalyst Formation (In-Situ):
 - Charge a reactor with CuBr (5.0 mol%) and **(R,S)-O-PINAP** (5.5 mol%).
 - Add degassed Toluene (0.5 M relative to substrate).
 - Checkpoint: Stir at 25°C for 30 mins. The solution should turn from a cloudy suspension to a clear, pale-yellow solution, indicating complex formation.
- Substrate Addition:
 - Add molecular sieves (4Å, activated) to scavenge water generated during imine formation.
 - Add Piperidine (1.1 equiv) followed by Benzaldehyde (1.0 equiv).
 - Stir for 15 mins to allow pre-equilibrium.
- Reaction Initiation:
 - Add Phenylacetylene (1.2 equiv) dropwise to control exotherm.
 - Heat to 50°C. Monitor by HPLC (Chiralcel OD-H column).
- Work-up:
 - Filter through a pad of Celite to remove Cu-salts.
 - Concentrate and crystallize (if solid) or distill (if oil).

Visualization of Workflows

Diagram 1: The "Resolution vs. Auxiliary" Cost Logic

This diagram illustrates why O-PINAP is inherently more scalable than QUINAP.

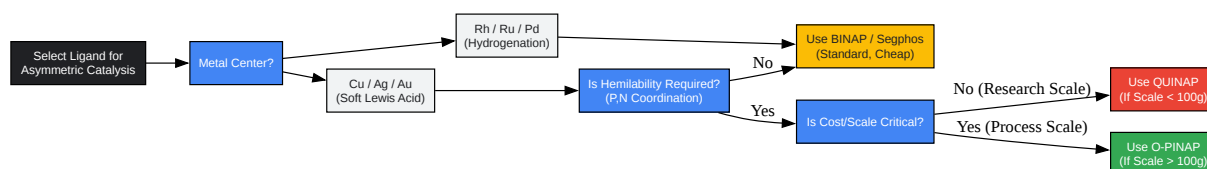


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Caption: Comparative synthesis workflow showing the cost-intensive resolution step of QUINAP versus the streamlined chiral auxiliary approach of O-PINAP.

Diagram 2: Decision Matrix for Ligand Selection

When should you switch from BINAP to O-PINAP?



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Caption: Decision tree guiding the selection of O-PINAP based on metal type, mechanism (hemilability), and production scale.

References

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